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Compound of Interest

Compound Name: Methyl 4-Bromophenylacetate

Cat. No.: B014711

Methyl 4-Bromophenylacetate: A Linchpin in Modern
Synthetic Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Core Characteristics and Strategic Importance

Methyl 4-bromophenylacetate, with the chemical formula C9H9BrO2, is a derivative of
phenylacetic acid.[1] Its structure, featuring a bromine atom at the para position of the benzene
ring and a methyl ester functional group, makes it an exceptionally versatile reagent.[2][3] The
bromine atom serves as a reactive handle for a multitude of cross-coupling reactions, while the
ester moiety can be readily hydrolyzed or otherwise modified, providing a secondary point for

molecular elaboration.[1][2]

This dual functionality allows for a programmed, stepwise approach to the synthesis of complex
target molecules. Its utility is particularly pronounced in the synthesis of non-steroidal anti-
inflammatory drugs (NSAIDs), where the phenylacetic acid scaffold is a common motif.[4][5][6]
[7][8] Furthermore, it is a precursor for compounds exhibiting antimicrobial and anti-tumor
properties, as well as being an important intermediate in the production of herbicides and
fungicides.[4]

Table 1: Physicochemical Properties of Methyl 4-Bromophenylacetate
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Property Value

CAS Number 41841-16-1

Molecular Formula C9H9Bro2

Molecular Weight 229.07 g/mol [4][9]

Appearance Colorless to pale yellow liquid[4]
Boiling Point 108-110 °C /0.5 mmHg

Density 1.423 g/mL at 25 °C

The Cornerstone of Cross-Coupling Reactions

The bromine substituent on the aromatic ring of methyl 4-bromophenylacetate is the key to
its extensive application in transition metal-catalyzed cross-coupling reactions. These reactions
are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and
carbon-heteroatom bonds with high precision and efficiency.[10][11]

Suzuki-Miyaura Coupling: Forging C(sp?)-C(sp?) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which
are prevalent in pharmaceuticals and organic materials.[12][13] In this reaction, the aryl
bromide of methyl 4-bromophenylacetate is coupled with an organoboron species, typically a
boronic acid or its ester, in the presence of a palladium catalyst and a base.[12][14]

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and
preventing side reactions. For instance, palladium(ll) acetate (Pd(OAc)2) or
tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are commonly used catalyst precursors.
[15] Phosphine ligands, such as triphenylphosphine (PPh3) or more sterically demanding biaryl
phosphines, stabilize the palladium catalyst and modulate its reactivity. The base, often an
inorganic carbonate or phosphate, is essential for the transmetalation step of the catalytic
cycle.[14]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

Objective: To synthesize methyl 4'-methyl-[1,1'-biphenyl]-4-acetate.
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Materials:

Methyl 4-bromophenylacetate
e p-Tolylboronic acid

o Palladium(ll) acetate (Pd(OAC)2)
 Triphenylphosphine (PPh3)

e Potassium carbonate (K2CO3)

e Toluene

o Water

Procedure:

e To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-
bromophenylacetate (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium carbonate (2.0

eq).
» Add toluene and water to the flask.
e Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
e Add the palladium(ll) acetate catalyst (0.02 eq) and triphenylphosphine ligand (0.08 eq).

o Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitored by
TLC or GC-MS).

o Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and
brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel.
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Causality in Protocol Design: The use of a biphasic toluene/water solvent system with an
inorganic base like K2CO3 is a common and effective condition for Suzuki couplings. The
water helps to dissolve the inorganic base, while the toluene solubilizes the organic reactants
and catalyst. Degassing is crucial to remove oxygen, which can oxidize and deactivate the
palladium(0) active catalyst. The excess of boronic acid is used to drive the reaction to
completion.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Click to download full resolution via product page

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Heck-Mizoroki Reaction: Alkenylation of the Aryl Ring

The Heck-Mizoroki reaction provides a means to form a new carbon-carbon bond between
methyl 4-bromophenylacetate and an alkene, leading to the synthesis of substituted styrenes
and cinnamates.[16][17] This palladium-catalyzed reaction typically employs a base, such as
triethylamine, to neutralize the hydrobromic acid generated during the catalytic cycle.[18]

The regioselectivity and stereoselectivity of the Heck reaction are important considerations.
With terminal alkenes, the aryl group typically adds to the less substituted carbon, and the
reaction generally yields the E-isomer of the resulting alkene with high selectivity.[17]

Sonogashira Coupling: Introduction of an Alkyne Moiety

For the synthesis of arylalkynes, the Sonogashira coupling is the reaction of choice.[19] It
involves the coupling of methyl 4-bromophenylacetate with a terminal alkyne, catalyzed by a
palladium complex and a copper(l) co-catalyst, in the presence of an amine base.[20][21] The
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resulting products are valuable intermediates for the synthesis of more complex molecules,
including pharmaceuticals and organic electronic materials.[20]

Careful control of reaction conditions is necessary to avoid the homocoupling of the alkyne
(Glaser coupling), which is a common side reaction.[22]

Buchwald-Hartwig Amination: Forming C(sp?)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a
general and efficient method for the formation of carbon-nitrogen bonds.[23][24] This
palladium-catalyzed reaction couples methyl 4-bromophenylacetate with a primary or
secondary amine in the presence of a base and a suitable phosphine ligand.[25][26][27]

The development of increasingly active and versatile catalyst systems has expanded the scope
of this reaction to include a wide range of amines and aryl halides.[23] The choice of ligand is
particularly critical, with bulky, electron-rich phosphines often providing the best results.

Diagram 2: Key Cross-Coupling Reactions of Methyl 4-Bromophenylacetate
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Caption: Overview of major cross-coupling reactions utilizing methyl 4-bromophenylacetate.

Beyond Cross-Coupling: a-Arylation Reactions
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In addition to reactions at the aryl bromide, the a-carbon of the ester in methyl 4-
bromophenylacetate can also be functionalized. The a-arylation of esters is a powerful
method for the formation of a C-C bond at the a-position of a carbonyl group.[28][29] This
reaction, also typically catalyzed by palladium, involves the coupling of an enolate, or its
equivalent, with an aryl halide. While methyl 4-bromophenylacetate itself would act as the
aryl halide in such a reaction, its ester functionality can be the target of a-arylation after the
initial cross-coupling step. This two-step sequence allows for the synthesis of highly substituted
phenylacetate derivatives.

Applications in Drug Discovery and Materials
Science

The synthetic versatility of methyl 4-bromophenylacetate has led to its widespread use in the
synthesis of a diverse array of functional molecules.

e Pharmaceuticals: As previously mentioned, it is a key intermediate in the synthesis of
numerous NSAIDs.[4] The phenylacetic acid core is a common pharmacophore in this class
of drugs, and the ability to easily introduce various substituents onto the aromatic ring via
cross-coupling reactions makes methyl 4-bromophenylacetate an invaluable starting
material.[5][30]

e Agrochemicals: It serves as a precursor for the synthesis of various herbicides and
fungicides.[4][31] The introduction of specific aryl or heteroaryl groups through cross-
coupling can be used to fine-tune the biological activity and selectivity of these compounds.

» Materials Science: The rigid, planar structures that can be synthesized from methyl 4-
bromophenylacetate, such as oligo(phenylene vinylene)s and other conjugated systems,
are of great interest in the development of organic light-emitting diodes (OLEDS), organic
photovoltaics (OPVs), and other organic electronic devices.

Conclusion

Methyl 4-bromophenylacetate has firmly established itself as a versatile and indispensable
building block in modern organic synthesis. Its dual reactivity, allowing for selective
functionalization at both the aryl bromide and the ester group, provides a powerful platform for
the construction of complex molecular architectures. The continued development of novel and
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more efficient catalytic systems for cross-coupling reactions will undoubtedly further expand the
synthetic utility of this remarkable compound, paving the way for the discovery and
development of new pharmaceuticals, agrochemicals, and advanced materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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